AAgrano 2000UT
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Overview
Description
AAgrano 2000UT: is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is primarily known for its role in organic synthesis and industrial applications, particularly in the production of organic yeast and other fermentation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AAgrano 2000UT involves several synthetic routes, typically starting with the fermentation of organic raw materials. The process often utilizes microorganisms such as Ashbya gossypii, which are known for their efficiency in producing high yields of the desired compound . The fermentation process is carried out under controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the production of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large bioreactors. The process involves the continuous monitoring and adjustment of fermentation parameters to ensure consistent quality and yield. The compound is then extracted and purified using various techniques such as filtration, centrifugation, and chromatography .
Chemical Reactions Analysis
Types of Reactions: AAgrano 2000UT undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments .
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
AAgrano 2000UT has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of AAgrano 2000UT involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes involved in fermentation processes. It enhances the efficiency of microbial fermentation by optimizing the metabolic pathways of the microorganisms used . This results in increased production of the desired compounds, such as organic yeast and other bioactive substances .
Comparison with Similar Compounds
EcoVit R: An organic fermentation product rich in protein and riboflavin, produced using Ashbya gossypii.
Bioreal® Organic Yeast: A type of organic yeast used in baking and brewing, known for its high fermentation efficiency.
Uniqueness: AAgrano 2000UT stands out due to its high yield and efficiency in fermentation processes. Its ability to enhance the production of organic yeast and other bioactive compounds makes it a valuable asset in both scientific research and industrial applications .
Properties
CAS No. |
61392-42-5 |
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Molecular Formula |
C23H23Cl2N5O3 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H14Cl2N2O.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
NVVHGMLMJXTCRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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